molecular formula C69H122O6 B3026185 2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate CAS No. 958760-53-7

2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate

Cat. No.: B3026185
CAS No.: 958760-53-7
M. Wt: 1047.7 g/mol
InChI Key: VIJYFVICCQSQHZ-BBWANDEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate is a complex lipid molecule. It is composed of a glycerol backbone esterified with three docosa-13,16-dienoic acid chains. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate typically involves the esterification of glycerol with docosa-13,16-dienoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include:

  • Temperature: 60-80°C
  • Solvent: Toluene or dichloromethane
  • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and solvent recovery systems can also enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the docosa-13,16-dienoic acid chains can be oxidized to form epoxides or hydroxyl groups.

    Reduction: The double bonds can be reduced to form saturated fatty acid chains.

    Hydrolysis: The ester bonds can be hydrolyzed to release glycerol and docosa-13,16-dienoic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions (room temperature to 40°C).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) at room temperature and atmospheric pressure.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures (50-70°C).

Major Products

    Oxidation: Epoxides, diols, or hydroxylated fatty acids.

    Reduction: Saturated fatty acid esters.

    Hydrolysis: Glycerol and docosa-13,16-dienoic acid.

Scientific Research Applications

2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate has several applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Potential therapeutic applications due to its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the formulation of cosmetics and nutraceuticals.

Mechanism of Action

The biological effects of 2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate are primarily mediated through its interaction with cell membranes and signaling pathways. The compound can incorporate into cell membranes, altering their fluidity and permeability. It can also modulate the activity of enzymes and receptors involved in inflammatory and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate
  • 2,3-bis[[(5Z,8Z,11Z,14Z)-eicosa-5,8,11,14-tetraenoyl]oxy]propyl (5Z,8Z,11Z,14Z)-eicosa-5,8,11,14-tetraenoate

Uniqueness

2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its longer chain length and higher degree of unsaturation compared to similar compounds result in different biological activities and applications.

Properties

IUPAC Name

2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H122O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,66H,4-15,22-24,31-65H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJYFVICCQSQHZ-BBWANDEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H122O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1047.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(22:2(13Z,16Z)/22:2(13Z,16Z)/22:2(13Z,16Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0054541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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